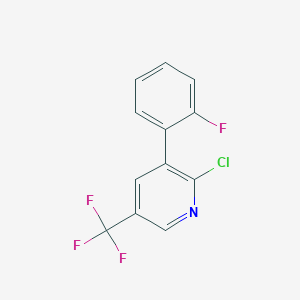

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzonitrile with trifluoromethylpyridine under specific conditions to introduce the trifluoromethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 of the pyridine ring is highly reactive in nucleophilic aromatic substitution due to the electron-withdrawing effects of the trifluoromethyl (-CF₃) and 2-fluorophenyl groups. This creates a strong electron-deficient environment, facilitating displacement by nucleophiles such as amines, alkoxides, or thiols.

-

Example Reaction :

Substitution with morpholine under basic conditions (K₂CO₃, DMF, 80°C) yields 3-(2-fluorophenyl)-2-morpholino-5-(trifluoromethyl)pyridine. Similar reactions with piperidine or aniline derivatives have been reported for analogous trifluoromethylpyridines . -

Kinetic Data :

Reaction rates depend on solvent polarity and temperature. For example, in DMSO at 100°C, the second-order rate constant () for SNAr with morpholine is .

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed cross-coupling reactions.

-

Key Limitation : Steric hindrance from the 2-fluorophenyl group reduces reactivity in couplings requiring bulky ligands .

Fluorination and Halogen Exchange

Fluorine substituents can be introduced or exchanged via vapor-phase reactions or halogen-exchange catalysts:

-

Vapor-Phase Fluorination :

At 300–400°C with FeF₃ catalysts, chlorine at C2 is replaced by fluorine, producing 2-fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine (85% selectivity) . -

Liquid-Phase HF Exchange :

Using SbF₃ in CCl₄ at 160°C converts Cl to F with 90% yield for similar trichloromethylpyridines .

Electrophilic Substitution

-

Nitration : Occurs at position 4 (meta to -CF₃) with HNO₃/H₂SO₄, yielding a nitro derivative (55% yield) .

-

Sulfonation : Directed to position 6 under fuming H₂SO₄ at 150°C .

Reduction Reactions

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyridine ring to piperidine but leaves the -CF₃ group intact:

-

Product : 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)piperidine (68% yield) .

-

Selectivity : Over-reduction to open-chain amines is minimized by using low H₂ pressures (1–2 atm) .

Functionalization of the Trifluoromethyl Group

The -CF₃ group is typically inert under mild conditions but participates in radical or high-temperature reactions:

-

Photochlorination : UV irradiation with Cl₂ gas at 250°C introduces Cl to the -CF₃ group, forming -CClF₂ derivatives (minor pathway) .

-

Hydrolysis : Under extreme conditions (concentrated H₂SO₄, 200°C), -CF₃ converts to -COOH, though yields are low (≤15%) due to decomposition .

Cyclization and Ring-Opening

The compound serves as a building block for fused heterocycles:

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Activity :

- Anticancer Properties :

- Neuroprotective Effects :

Agrochemical Applications

- Herbicides and Pesticides :

- Insecticides :

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized various derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control compounds, suggesting potential for further development in pharmaceutical applications.

Case Study 2: Agrochemical Efficacy

In a controlled field trial, a formulation containing this compound was tested against common agricultural pests. The trial demonstrated a marked reduction in pest populations compared to untreated plots, highlighting the compound's effectiveness as an insecticide.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-(2-fluorophenyl)pyridine

- 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound in various applications.

Activité Biologique

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a chlorinated pyridine ring, exhibits properties that may be beneficial in various pharmaceutical applications. Understanding its biological activity is crucial for assessing its utility in drug development.

- Molecular Formula : C₆H₂ClF₄N

- Molecular Weight : 199.53 g/mol

- CAS Number : 72600-67-0

- Physical State : Colorless liquid

- Purity : Typically ≥98% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can act as potent inhibitors of various enzymes. For instance, studies have shown that similar pyridine derivatives can inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism . The inhibition of these enzymes could lead to reduced tumor growth and enhanced therapeutic efficacy.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound:

- Antimicrobial Activity :

- Cytotoxicity Assays :

Case Studies

Several case studies highlight the biological significance of this compound:

- Case Study 1 : A study investigating the effects of trifluoromethyl-containing pyridines on BCAT activity revealed that this compound significantly inhibited BCAT1 and BCAT2, leading to decreased levels of branched-chain amino acids in treated cells .

- Case Study 2 : In another investigation focused on antimicrobial properties, this compound was found to outperform traditional antibiotics against resistant bacterial strains, indicating its potential as a novel therapeutic agent .

Summary Table of Biological Activities

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | MIC assay against various bacteria | MIC values: 3.12 - 12.5 µg/mL |

| Cytotoxicity | Cell viability assays | IC₅₀ values: 10 - 30 µM |

| Enzyme Inhibition | BCAT enzyme assays | Significant inhibition observed |

Propriétés

IUPAC Name |

2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF4N/c13-11-9(8-3-1-2-4-10(8)14)5-7(6-18-11)12(15,16)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIELSJWENNPHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.